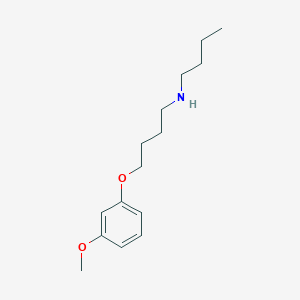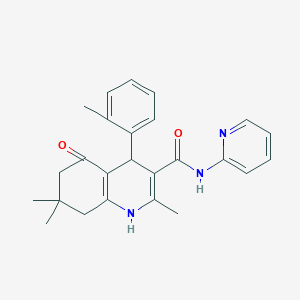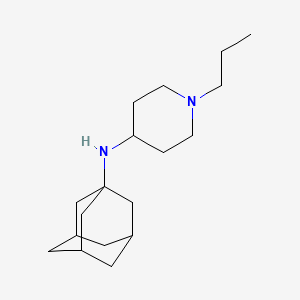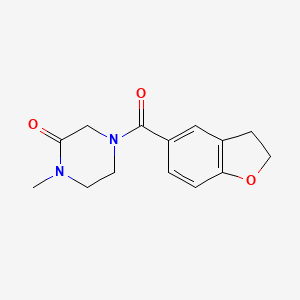
N-butyl-4-(3-methoxyphenoxy)-1-butanamine
Overview
Description
N-butyl-4-(3-methoxyphenoxy)-1-butanamine, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a variety of effects on metabolism and energy balance.
Mechanism of Action
N-butyl-4-(3-methoxyphenoxy)-1-butanamine works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
N-butyl-4-(3-methoxyphenoxy)-1-butanamine has been shown to have a variety of effects on metabolism and energy balance. It increases fat oxidation and reduces the accumulation of triglycerides in liver and muscle tissue. It also improves insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent the development of type 2 diabetes. In addition, it has been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
N-butyl-4-(3-methoxyphenoxy)-1-butanamine has several advantages as a research tool, including its ability to activate PPARδ selectively and its well-characterized mechanism of action. However, it also has some limitations, including its high cost and the potential for off-target effects.
List of
Future Directions
1. Investigate the potential therapeutic applications of N-butyl-4-(3-methoxyphenoxy)-1-butanamine in the treatment of metabolic and cardiovascular diseases.
2. Explore the effects of N-butyl-4-(3-methoxyphenoxy)-1-butanamine on muscle metabolism and exercise performance in humans.
3. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to improve insulin sensitivity and glucose uptake in patients with type 2 diabetes.
4. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to reduce inflammation and oxidative stress in animal models of metabolic and cardiovascular disease.
5. Develop new PPARδ agonists with improved pharmacokinetic properties and fewer off-target effects.
6. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to improve cognitive function and neuroprotection in animal models of neurodegenerative disease.
7. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to improve bone health and prevent osteoporosis in animal models.
8. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to improve wound healing and tissue regeneration in animal models.
9. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to improve immune function and prevent chronic inflammation in animal models.
10. Investigate the potential for N-butyl-4-(3-methoxyphenoxy)-1-butanamine to improve cancer therapy by sensitizing cancer cells to chemotherapy and radiation therapy.
Scientific Research Applications
N-butyl-4-(3-methoxyphenoxy)-1-butanamine has been extensively studied for its potential therapeutic applications, particularly in the areas of metabolic and cardiovascular disease. It has been shown to improve insulin sensitivity, increase fat oxidation, and reduce inflammation in animal models. In addition, it has been shown to increase endurance and improve exercise performance in both animals and humans.
properties
IUPAC Name |
N-butyl-4-(3-methoxyphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-4-10-16-11-5-6-12-18-15-9-7-8-14(13-15)17-2/h7-9,13,16H,3-6,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAPADLPBTNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(3-methoxyphenoxy)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)

![5-(2-thienyl)-7-(trifluoromethyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4897609.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4897627.png)


![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4897646.png)
![1-(3-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897650.png)


![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)